2-Amino-3-methyl-1-(1-pyrrolidinyl)-1-butanone hydrochloride
CAS No.: 1236266-10-6
Cat. No.: VC8061312
Molecular Formula: C9H19ClN2O
Molecular Weight: 206.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1236266-10-6 |
|---|---|
| Molecular Formula | C9H19ClN2O |
| Molecular Weight | 206.71 g/mol |
| IUPAC Name | 2-amino-3-methyl-1-pyrrolidin-1-ylbutan-1-one;hydrochloride |
| Standard InChI | InChI=1S/C9H18N2O.ClH/c1-7(2)8(10)9(12)11-5-3-4-6-11;/h7-8H,3-6,10H2,1-2H3;1H |
| Standard InChI Key | NOSWZVAQTQGCDW-UHFFFAOYSA-N |
| SMILES | CC(C)C(C(=O)N1CCCC1)N.Cl |
| Canonical SMILES | CC(C)C(C(=O)N1CCCC1)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
2-Amino-3-methyl-1-(1-pyrrolidinyl)-1-butanone hydrochloride (CAS 2703396-81-8) is the hydrochloride salt of a chiral amino ketone. Its molecular formula is C₉H₁₉ClN₂O, with a molecular weight of 206.71 g/mol . The compound exists as the (R)-enantiomer, distinguishing it from the (S)-enantiomer (CAS 54164-07-7), which lacks the hydrochloride group . The core structure comprises:
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A pyrrolidinyl group (five-membered nitrogen-containing ring).
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A butanone backbone with a methyl branch at the third carbon.
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A primary amino group at the second carbon.
The stereochemistry significantly influences its biological activity, as enantiomers often exhibit divergent pharmacological profiles .
Table 1: Comparative Structural Data
| Property | 2-Amino-3-methyl-1-(1-pyrrolidinyl)-1-butanone Hydrochloride | (S)-Enantiomer Base (CAS 54164-07-7) |
|---|---|---|
| Molecular Formula | C₉H₁₉ClN₂O | C₉H₁₈N₂O |
| Molecular Weight (g/mol) | 206.71 | 170.26 |
| Configuration | (R) | (S) |
| CAS Number | 2703396-81-8 | 54164-07-7 |
Synthesis and Industrial Production
Synthetic Routes
The hydrochloride salt is synthesized via acidic quaternization of the free base (S)-2-amino-3-methyl-1-pyrrolidino-1-butanone . Key steps include:
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Enantioselective Synthesis: The (S)-enantiomer base is prepared through asymmetric catalysis, often using chiral auxiliaries to achieve high enantiomeric excess .
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Salt Formation: Treatment with hydrochloric acid protonates the amino group, yielding the crystalline hydrochloride salt .
Industrial production employs continuous flow reactors to optimize yield and purity, with purification via recrystallization from ethanol-water mixtures .
Physicochemical Properties
Solubility and Stability
The compound exhibits high solubility in polar solvents (e.g., water, ethanol) due to its ionic hydrochloride group. It is hygroscopic, requiring storage under anhydrous conditions . Thermal stability analyses indicate decomposition above 200°C, with no observed melting point below this threshold .
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at 1650 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch).
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NMR: ¹H NMR (D₂O) displays peaks at δ 1.2 (methyl group), δ 2.8–3.2 (pyrrolidinyl protons), and δ 4.1 (methine proton adjacent to the amino group).
Pharmacological Research and Applications
Neurotransmitter Modulation
Structurally analogous pyrrolidine derivatives demonstrate dopamine and norepinephrine reuptake inhibition, suggesting potential antidepressant properties. For example, (R)-enantiomers often exhibit higher affinity for monoamine transporters than their (S)-counterparts .
Cognitive Effects
Pyrrolidine-based amino ketones enhance spatial memory in zebrafish models, with 20% improvement in maze completion times. The hydrochloride salt’s improved solubility may enhance bioavailability in such applications.
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